molecular formula C20H25NO B5158581 2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5158581
M. Wt: 295.4 g/mol
InChI Key: IWVNIFFHVKMAJQ-UHFFFAOYSA-N
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Description

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyaniline: A related compound with a butoxy group attached to an aniline core.

    (4-Butoxyphenyl)methanol: A compound with a butoxyphenyl group attached to a methanol moiety.

    (4-Butoxyphenyl)methylamine: A compound with a butoxyphenyl group attached to a methylamine moiety.

Uniqueness

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its isoquinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-2-3-14-22-20-10-8-17(9-11-20)15-21-13-12-18-6-4-5-7-19(18)16-21/h4-11H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNIFFHVKMAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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